ethyl 5-(1-methyl-1H-imidazol-2-yl)-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-(1-methyl-1H-imidazol-2-yl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that combines the structural features of imidazole and pyrazole rings. These types of compounds are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(1-methyl-1H-imidazol-2-yl)-1H-pyrazole-3-carboxylate typically involves the formation of the imidazole and pyrazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 1,2-diketones and urotropine in the presence of ammonium acetate can yield substituted imidazoles . The pyrazole ring can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones .
Industrial Production Methods
Industrial production of such compounds often employs high-throughput methods and catalysts to enhance yield and selectivity. Microwave-assisted synthesis and solvent-free conditions are examples of efficient industrial methods .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(1-methyl-1H-imidazol-2-yl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products depend on the specific reaction conditions but can include various substituted imidazole and pyrazole derivatives.
Scientific Research Applications
Ethyl 5-(1-methyl-1H-imidazol-2-yl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 5-(1-methyl-1H-imidazol-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-imidazol-2-yl derivatives: These compounds share the imidazole ring and exhibit similar biological activities.
Pyrazole derivatives: Compounds like 1-phenyl-3-methyl-5-pyrazolone share the pyrazole ring and are used in similar applications.
Uniqueness
Ethyl 5-(1-methyl-1H-imidazol-2-yl)-1H-pyrazole-3-carboxylate is unique due to its combined imidazole and pyrazole rings, which confer a distinct set of chemical and biological properties. This dual-ring structure can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C10H12N4O2 |
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Molecular Weight |
220.23 g/mol |
IUPAC Name |
ethyl 3-(1-methylimidazol-2-yl)-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C10H12N4O2/c1-3-16-10(15)8-6-7(12-13-8)9-11-4-5-14(9)2/h4-6H,3H2,1-2H3,(H,12,13) |
InChI Key |
PTMVDVMZBHPDFU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=NC=CN2C |
Origin of Product |
United States |
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